4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Description

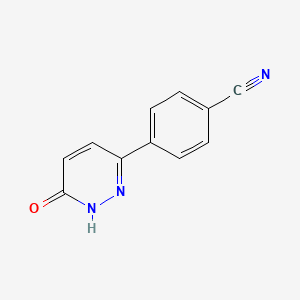

Structure

3D Structure

Properties

IUPAC Name |

4-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-1-3-9(4-2-8)10-5-6-11(15)14-13-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKNIPLMGLOMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598672 | |

| Record name | 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52240-10-5 | |

| Record name | 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategic Retrosynthetic Analysis of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary retrosynthetic disconnections are considered the most logical.

Route A: Disconnection of the Aryl-Heteroaryl Bond

This strategy involves disconnecting the C-C bond between the benzonitrile (B105546) ring and the pyridazinone ring. This approach suggests a transition metal-catalyzed cross-coupling reaction as the key final step. The precursors, or synthons, would be a pyridazinone core functionalized with a leaving group (like a halogen) and a benzonitrile moiety equipped with an organometallic group (like a boronic acid).

Route B: Disconnection of the Pyridazinone Ring

This approach involves breaking the bonds within the heterocyclic pyridazinone ring. The most common strategy for forming a 6-membered pyridazinone ring is the condensation reaction between a γ-ketoacid or a related 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. This deconstruction leads to hydrazine and a γ-ketoacid precursor bearing the 4-cyanophenyl group, such as 4-(4-cyanophenyl)-4-oxobutanoic acid.

These two distinct approaches form the basis for the various synthetic methodologies developed for this class of compounds.

Development of Novel Synthetic Routes and Advanced Techniques

Modern organic synthesis has focused on developing more efficient, sustainable, and versatile methods for constructing heterocyclic molecules like pyridazinones.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. acsgcipr.orgmdpi.com For pyridazinone synthesis, MCRs provide a rapid route to complex structures. A notable example is the copper-catalyzed multicomponent cyclization involving aldehydes, hydrazines, and alkynylesters, which regioselectively yields six-membered pyridazinones. nih.gov Another approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxalic acid), a compound with an active methylene (B1212753) group, and a hydrazine derivative. researchgate.net Such strategies allow for the assembly of the pyridazinone core in a convergent and efficient manner.

The formation of the bond between the benzonitrile and pyridazinone rings is effectively achieved using transition metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most utilized method for this purpose due to its mild conditions and high functional group tolerance. nih.govacs.org In a typical synthesis, a halogenated pyridazinone (e.g., 3-chloro-6(1H)-pyridazinone) is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov This method is highly reliable for constructing the target aryl-heteroaryl framework.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. instituteofsustainabilitystudies.comunibo.it In the context of synthesizing this compound, these principles are applied through several techniques:

One-Pot Synthesis: This involves performing multiple reaction steps sequentially in the same vessel without isolating intermediates. For instance, the synthesis of pyridazinone derivatives can be achieved in a one-pot reaction from substituted acetophenones, glyoxalic acid, and hydrazine hydrate (B1144303), streamlining the process and reducing solvent waste. nih.govnih.gov

Solvent-Free and Alternative Energy Conditions: The use of microwave heating or grinding instead of conventional heating can significantly reduce reaction times and often allows reactions to proceed without a solvent. ekb.egresearchgate.net These methods reduce the environmental impact associated with volatile organic solvents.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. greenchemistry-toolkit.org MCRs are particularly advantageous in this regard.

The application of alternative energy sources like microwaves and ultrasound (sonochemistry) has proven highly effective in the synthesis of pyridazinone derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. wjarr.com The Suzuki coupling step to form the aryl-pyridazinone linkage, for example, can be efficiently conducted under microwave heating. nih.gov

Sonochemical Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation. This technique has been successfully used for preparing N-substituted pyridazinones, leading to substantially shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netnih.gov The use of ultrasound has also been reported to enhance the efficiency of multicomponent reactions for pyridazinone synthesis. researchgate.net

Optimization of Reaction Conditions, Selectivity, and Yields

The optimization of reaction parameters is critical for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key factors include the choice of catalyst, solvent, base, temperature, and reaction time.

The following tables provide comparative data on the synthesis of pyridazinone derivatives under different conditions, illustrating the impact of methodology on reaction outcomes.

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional (Room Temp) | 24–62 hours | Moderate | N-alkylation of pyridazinone, DMAA solvent | researchgate.net |

| Ultrasound Irradiation | 60 minutes | High | N-alkylation of pyridazinone, DMAA solvent, K₂CO₃ base | researchgate.net |

| Conventional (Reflux) | Several hours | Moderate-Good | Various pyridazinone syntheses | ekb.eg |

| Microwave Irradiation | 3-10 minutes | High-Excellent | Solvent-free or minimal solvent | ekb.egresearchgate.net |

| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | EtOH/H₂O | 90 (Microwave) | 14 min | Not specified | nih.gov |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 hours | ~75% | nih.gov |

| Pd/C | Na₂CO₃ | MeOH/H₂O | Reflux | Not specified | Excellent | acs.org |

The data clearly indicates that advanced techniques like ultrasound and microwave irradiation significantly enhance reaction efficiency. ekb.egresearchgate.netresearchgate.net Similarly, the careful selection of catalyst, base, and solvent systems is crucial for the success of key steps like the Suzuki coupling, with various palladium systems offering high yields under optimized conditions. nih.govacs.orgnih.gov

Synthesis of Precursors and Key Intermediates for Convergent Strategies

A common convergent strategy for the synthesis of 3-aryl-6-pyridazinones, such as this compound, involves the condensation of an arylglyoxal with a suitable four-carbon building block, followed by cyclization with a hydrazine source. This approach necessitates the preparation of specific precursors and key intermediates.

One of the primary precursors is 4-cyanophenylglyoxal . While the detailed synthesis of this specific glyoxal (B1671930) is not extensively documented in readily available literature, its availability from commercial suppliers (CAS No. 19010-28-7) suggests established synthetic routes. Generally, arylglyoxals can be prepared through the oxidation of the corresponding α-hydroxy ketones or by the direct oxidation of acetophenones. For instance, the synthesis of an arylglyoxal can be achieved by reacting the corresponding acetophenone (B1666503) with an oxidizing agent like selenium dioxide.

Another key intermediate is a reactive four-carbon synthon that can readily react with the arylglyoxal and hydrazine. A frequently employed class of intermediates are alkyl 2-cyanoacetates . These compounds provide the necessary carbon backbone for the pyridazinone ring and introduce a cyano group, which can be a desirable feature in the final molecule or a precursor for other functional groups.

A significant advancement in the synthesis of related structures is the development of one-pot, three-component reactions. These reactions combine the arylglyoxal, the alkyl 2-cyanoacetate, and hydrazine hydrate in a single step to afford the desired pyridazinone. This method is highly efficient as it minimizes the need for isolating intermediates, thereby saving time and resources.

| Precursor/Intermediate | Role in Synthesis |

| 4-Cyanophenylglyoxal | Provides the 3-aryl substituent (4-cyanophenyl group) and one of the carbonyl groups for the pyridazinone ring formation. |

| Alkyl 2-cyanoacetate | Acts as the four-carbon backbone for the pyridazinone ring and introduces a cyano group at the 4-position of the ring. |

| Hydrazine hydrate | Serves as the nitrogen source for the formation of the dihydropyridazine (B8628806) ring through condensation with the dicarbonyl intermediate. |

Regioselective Synthesis of Substituted Pyridazinone Derivatives

The regioselectivity of the reaction between the unsymmetrical arylglyoxal (like 4-cyanophenylglyoxal) and the four-carbon component is a critical consideration in the synthesis of 3-aryl-6-pyridazinones. The desired product, this compound, requires the 4-cyanophenyl group to be positioned at the 3-position of the pyridazinone ring.

In the one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones, the reaction of an arylglyoxal with an alkyl 2-cyanoacetate and hydrazine hydrate has been shown to proceed with high regioselectivity. researchgate.netnih.gov The proposed mechanism for this regioselective formation involves the initial reaction between the alkyl 2-cyanoacetate and hydrazine hydrate to form a hydrazide intermediate. This intermediate then reacts with the arylglyoxal. The more reactive aldehyde carbonyl of the arylglyoxal preferentially condenses with the hydrazide, leading to the formation of a hydrazone. Subsequent intramolecular cyclization and dehydration then yield the 6-aryl-4-cyano-3(2H)-pyridazinone as the major product. researchgate.net

This regiochemical outcome is crucial for the synthesis of the target molecule. By carefully selecting the starting materials and reaction conditions, the formation of the desired regioisomer can be favored, leading to a more efficient and predictable synthesis. The use of water as a solvent in some of these one-pot syntheses not only makes the process more environmentally friendly but can also influence the reactivity and selectivity of the reaction. researchgate.netnih.gov

| Reactants | Key Reaction Features |

| Arylglyoxal, Alkyl 2-cyanoacetate, Hydrazine hydrate | One-pot, three-component reaction. researchgate.netnih.gov |

| High regioselectivity, leading to the formation of the 6-aryl-4-cyano-3(2H)-pyridazinone isomer. researchgate.net | |

| Can often be performed in environmentally benign solvents like water. researchgate.netnih.gov | |

| Provides a convergent and efficient route to substituted pyridazinones. |

Advanced Structural Analysis and Conformational Investigations

X-ray Crystallographic Studies for Solid-State Structure Elucidation

However, analysis of closely related 6-arylpyridazinone structures reveals common structural motifs. Typically, the pyridazinone ring and the appended phenyl ring adopt a near-planar conformation. This planarity is influenced by the electronic interplay between the two ring systems. The degree of torsion between the rings is a critical parameter, often dictated by the steric hindrance imposed by substituents in the ortho positions of the phenyl ring. In the case of 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile, the nitrile group is in the para position, minimizing steric clash and favoring a more coplanar arrangement.

In the solid state, intermolecular interactions, particularly hydrogen bonding involving the N-H and C=O groups of the pyridazinone ring, play a crucial role in stabilizing the crystal lattice. These interactions often lead to the formation of extended supramolecular assemblies.

Detailed Spectroscopic Characterization for Structural Confirmation and Tautomeric Studies

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and investigating its tautomeric preferences in solution. While a complete set of advanced spectroscopic data for this specific molecule is not extensively published, the expected spectral features can be inferred from its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridazinone and benzene (B151609) rings. The N-H proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift. The protons on the pyridazinone ring would exhibit a doublet of doublets pattern, while the protons on the para-substituted benzene ring would appear as two distinct doublets.

¹³C NMR: The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring is expected to resonate at a significantly downfield chemical shift (typically >160 ppm). The carbon of the nitrile group would also have a characteristic chemical shift in the range of 115-125 ppm.

Vibrational Spectroscopy (Infrared and Raman):

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyridazinone ring, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band in the 3200-3400 cm⁻¹ region. The C≡N stretch of the nitrile group would give rise to a sharp, medium-intensity band around 2220-2230 cm⁻¹.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into the preferred conformation of the molecule in solution.

Conformational Isomerism and Dynamics Studies of the Molecular Scaffold

The conformational flexibility of this compound primarily revolves around the rotation about the single bond connecting the pyridazinone and benzene rings. This rotation gives rise to different conformational isomers, or rotamers.

Studies on similar 6-arylpyridazinones have shown that a near-planar conformation is often energetically favored due to the extension of π-conjugation across the two ring systems. rsc.org However, a completely planar structure might be destabilized by steric interactions between the ortho-protons of the phenyl ring and the protons on the pyridazinone ring. The actual preferred conformation is a balance between these electronic and steric effects.

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the rotational energy barrier and to identify the minimum energy conformations. Such studies can provide valuable information on the dynamic behavior of the molecule in the gas phase or in solution. The height of the rotational barrier determines the rate of interconversion between different conformers.

Tautomeric Equilibrium Analysis of the Pyridazinone Ring System

The pyridazinone ring of this compound can theoretically exist in two tautomeric forms: the lactam (oxo) form and the lactim (hydroxy) form.

| Lactam (oxo) Form | Lactim (hydroxy) Form |

|---|---|

Overwhelming evidence from spectroscopic and computational studies on a wide range of pyridazin-3(2H)-one derivatives indicates that the tautomeric equilibrium strongly favors the lactam (oxo) form. rsc.orgnih.gov The greater stability of the lactam form is attributed to the higher strength of the C=O double bond compared to the C=N double bond and the favorable amide resonance.

Theoretical studies using DFT have been conducted on the tautomeric conversion of pyridazin-3(2H)-one. These studies have shown that the direct transfer of a hydrogen atom from nitrogen to oxygen has a very high activation energy. rsc.org The conversion is more feasible through a dimer-mediated double hydrogen transfer, although the lactam form remains the more stable tautomer. The presence of the 4-cyanophenyl substituent is not expected to significantly shift this equilibrium towards the lactim form.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations help in understanding its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so a higher HOMO energy suggests a greater propensity to donate electrons to an electrophile. Conversely, the LUMO acts as an electron acceptor, and a lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. gsconlinepress.comresearchgate.net

For 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich pyridazinone ring and the oxygen atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely distributed over the electron-withdrawing benzonitrile (B105546) moiety and the C=O and C=N bonds of the pyridazinone ring. This distribution suggests that nucleophilic attack would likely target the carbon atoms of the benzonitrile ring and the pyridazinone carbonyl group, while electrophilic attack would be directed towards the nitrogen and oxygen atoms of the pyridazinone ring.

Illustrative Data Table: Representative FMO Properties of Pyridazinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-phenyl-6-ethylpyridazin-3-one | -5.75 | -1.85 | 3.90 |

| 5-phenyl-6-ethylpyridazine-3-thione | -5.53 | -1.87 | 3.66 |

This data is derived from a computational study on similar pyridazinone derivatives and is intended to be illustrative of the expected values for this compound. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. acgpubs.orgresearchgate.net

In the case of this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring, highlighting these as the primary sites for electrophilic interaction. The nitrile nitrogen would also exhibit a region of negative potential. Conversely, a positive potential (blue) would likely be observed around the hydrogen atoms, particularly the N-H proton of the pyridazinone ring, making it a potential site for deprotonation or hydrogen bonding. The carbon atoms of the benzonitrile ring and the carbonyl carbon would also show some degree of positive potential, indicating their susceptibility to nucleophilic attack. acgpubs.orgresearchgate.net

Illustrative Data Table: Representative Global Reactivity Descriptors of Pyridazinone Derivatives

| Descriptor | 5-phenyl-6-ethylpyridazin-3-one | 5-phenyl-6-ethylpyridazine-3-thione |

| Chemical Potential (μ) (eV) | -3.80 | -3.70 |

| Hardness (η) (eV) | 1.95 | 1.83 |

| Electrophilicity (ω) (eV) | 3.70 | 3.74 |

This data is derived from a computational study on similar pyridazinone derivatives and is intended to be illustrative of the expected values for this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide valuable insights into the conformational landscape of a molecule, revealing its preferred shapes and the flexibility of its structure. Furthermore, these simulations can model the effects of a solvent on the molecule's conformation and dynamics. nih.gov

For this compound, a key conformational feature is the torsion angle between the pyridazinone and benzonitrile rings. MD simulations would likely show that while there is some rotational freedom around the C-C single bond connecting the two rings, certain planar or near-planar conformations are energetically favored to maximize π-system conjugation. The presence of a solvent, particularly a polar one, would be expected to influence the conformational preferences through solute-solvent interactions, such as hydrogen bonding with the pyridazinone's N-H and C=O groups.

In Silico Prediction of Spectroscopic Parameters (e.g., computed NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, vibrational frequencies, corresponding to the peaks in an Infrared (IR) spectrum, can be computed. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized molecule. derpharmachemica.commdpi.com

For this compound, computed ¹H NMR spectra would predict the chemical shifts for the protons on the pyridazinone and benzonitrile rings. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, and the various aromatic carbons. Calculated vibrational frequencies would correspond to characteristic bond stretches and bends, such as the C=O stretch of the pyridazinone, the C≡N stretch of the nitrile group, and the various C-H and C=C vibrations of the aromatic rings.

Illustrative Data Table: Representative Computed Vibrational Frequencies for Benzonitrile Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N stretch | ~2230 |

| Aromatic C-H stretch | ~3050-3100 |

| Aromatic C=C stretch | ~1450-1600 |

This data is based on general vibrational spectroscopy principles and computational studies of benzonitrile derivatives and is intended to be illustrative. derpharmachemica.com

Chemical Reactivity, Derivatization, and Transformation Studies

Functional Group Interconversions on the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional handle that can be converted into several other important chemical entities. These transformations are crucial for creating analogues with altered electronic and steric properties, which can be valuable in medicinal chemistry and materials science.

One of the most fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid. Under acidic or basic conditions, the cyano group of 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile can be hydrolyzed to yield 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid. This transformation introduces a key hydrogen bond donor and acceptor group, significantly altering the molecule's polarity and potential biological interactions.

Another important conversion is the reduction of the nitrile to a primary amine. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can transform the benzonitrile derivative into 4-(aminomethyl)phenyl-substituted pyridazinone. This introduces a basic and nucleophilic center, opening up avenues for further derivatization, such as acylation or alkylation.

Furthermore, the nitrile group can participate in cycloaddition reactions , most notably the [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.orgresearchgate.netchalcogen.robeilstein-journals.orgnih.gov This reaction, often catalyzed by Lewis acids or conducted under microwave irradiation, converts the linear nitrile functionality into a planar, five-membered aromatic heterocycle. organic-chemistry.orgresearchgate.net The resulting tetrazole is considered a bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and lipophilicity in certain contexts. beilstein-journals.orgnih.gov

Table 1: Key Interconversions of the Benzonitrile Moiety

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H+ or OH-, H2O, heat | Carboxylic acid |

| Reduction | H2, Pd/C or LiAlH4 | Primary amine (benzylamine) |

Modifications and Substituent Effects on the Pyridazinone Ring System

The pyridazinone ring is a dynamic scaffold that can be modified at several positions, with substituents exerting significant electronic and steric effects on its reactivity. nih.gov The nitrogen atom at position 2 (N2) of the pyridazinone ring is a common site for modification. N-alkylation is a frequently employed strategy to introduce a variety of substituents. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the nature of the alkylating agent and the reaction conditions. beilstein-journals.org For instance, the presence of electron-withdrawing or electron-donating groups on the pyridazinone ring can affect the nucleophilicity of the N2 nitrogen and thus the rate and outcome of the alkylation reaction.

Substituents on the pyridazinone ring can also influence the reactivity of other positions. For example, the presence of a halogen at the C4 or C5 position makes the ring susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the carbonyl group and the adjacent nitrogen atoms activates these positions towards attack by nucleophiles. The regioselectivity of such substitutions is often dictated by the electronic nature of both the incoming nucleophile and the substituents already present on the ring. acs.orgnih.gov

Exploration of Electrophilic and Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazinone ring system generally makes it unreactive towards electrophilic aromatic substitution . The two nitrogen atoms in the ring significantly deactivate it towards attack by electrophiles. Any electrophilic attack would likely require harsh conditions and would be expected to occur on the more electron-rich benzonitrile ring, although the pyridazinone moiety would act as a deactivating group.

In contrast, the pyridazinone ring is amenable to nucleophilic substitution reactions , particularly when substituted with a good leaving group such as a halogen. libretexts.orgpressbooks.pubyoutube.comlibretexts.org For instance, a chloro-substituted analogue of this compound could readily undergo substitution with various nucleophiles like amines, alkoxides, and thiolates. acs.orgnih.gov These reactions are often regioselective, with the position of substitution being influenced by the electronic environment of the ring carbons. acs.orgnih.gov The presence of the electron-withdrawing benzonitrile group at the C3 position would further activate the pyridazinone ring towards nucleophilic attack.

Oxidation and Reduction Chemistry of the Compound

The pyridazinone ring can undergo reduction , although this often requires forcing conditions. Catalytic hydrogenation can lead to the saturation of the double bond in the pyridazinone ring, yielding a dihydropyridazinone derivative. The specific outcome of the reduction can depend on the catalyst and reaction conditions.

The oxidation of the this compound is less commonly explored. The pyridazinone ring is relatively electron-poor and thus resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring system could occur. The benzonitrile moiety is also generally stable to oxidation.

Cycloaddition and Rearrangement Reactions

The pyridazinone ring system can participate in cycloaddition reactions . For instance, the double bond within the pyridazinone ring can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the substituents on the ring. More commonly, pyridazinone derivatives are involved in 1,3-dipolar cycloaddition reactions . nih.govfrontiersin.orgwikipedia.orgnih.govmdpi.comresearchgate.net For example, the exocyclic double bond of a methylene-pyridazinone derivative could react with 1,3-dipoles like nitrile oxides or azomethine ylides to form spirocyclic heterocyclic systems.

While specific rearrangement reactions for this compound are not extensively documented, related heterocyclic systems can undergo rearrangements under certain conditions. For example, Smiles rearrangements have been observed in pyridazinone derivatives bearing appropriate nucleophilic and electrophilic centers. sciforum.net

Synthesis of Analogues and Derivatives for Structure-Reactivity and Structure-Property Correlation Studies

The synthesis of analogues and derivatives of this compound is crucial for establishing structure-reactivity and structure-property relationships. nih.gov These studies are fundamental in the field of drug discovery, where small structural modifications can lead to significant changes in biological activity. scielo.brresearchgate.netnih.gov

A common strategy involves the synthesis of derivatives with varying substituents on the benzonitrile ring. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can modulate the electronic properties of the entire molecule. This can impact its reactivity, binding affinity to biological targets, and pharmacokinetic properties.

Similarly, modifications to the pyridazinone ring are widely explored. As mentioned earlier, N-alkylation at the N2 position is a common derivatization. mdpi.comnih.gov Furthermore, introducing substituents at the C4 and C5 positions can provide valuable insights into the steric and electronic requirements for a desired activity. The synthesis of such analogues often involves the cyclization of appropriately substituted β-keto acids or esters with hydrazine (B178648) or its derivatives.

Table 2: Examples of Synthetic Strategies for Analogue Development

| Modification Site | Synthetic Approach | Rationale for Modification |

|---|---|---|

| Benzonitrile Ring | Suzuki or Stille coupling of a boronic acid/ester or stannane (B1208499) derivative of the pyridazinone with a substituted aryl halide. | To probe the effect of electronic and steric properties of the phenyl ring on activity. |

| Pyridazinone N2-position | Alkylation with various alkyl halides or other electrophiles in the presence of a base. | To explore the impact of N-substitution on potency and selectivity. |

Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical

Target Identification and Validation through In Vitro Binding and Assays

The initial step in characterizing a compound's mechanism involves identifying its molecular targets. For the pyridazinone class, in vitro assays are crucial for pinpointing specific enzyme or receptor interactions. Research on analogous structures shows that the pyridazinone ring is a versatile pharmacophore that can be tailored to interact with a variety of biological targets.

For instance, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which share the pyridazinone core but differ at the phenyl substituent, were identified as multi-target agents. nih.govresearchgate.net These compounds were evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govresearchgate.net The most potent compound against the hCA I isoform exhibited an inhibition constant (Kᵢ) of 23.5 nM. semanticscholar.org Against the 5-LOX enzyme, certain derivatives showed potent activity with IC₅₀ values ranging from 2 to 7 μM, surpassing the reference inhibitor Zileuton. nih.gov

Similarly, other pyridazinone analogs have been identified as potent inhibitors of phosphodiesterase III (PDE III), a key enzyme in cardiovascular regulation. nih.gov The most active compound in a bis(azinone) series demonstrated an IC₅₀ of 0.07 μM for PDE III inhibition. nih.gov Furthermore, a different structural analog, Tepotinib, which contains a 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile (B2499020) moiety, is a highly selective inhibitor of the MET kinase, with an average IC₅₀ of approximately 1.7 nmol/L. chemdad.com

These examples highlight that the primary biological target of a pyridazinone-containing molecule is heavily influenced by the substitutions on both the pyridazinone and the attached phenyl ring.

Table 1: In Vitro Target Inhibition by Structurally Related Pyridazinone Analogs

| Compound Class | Target Enzyme/Receptor | Potency (IC₅₀ / Kᵢ) |

|---|---|---|

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Kᵢ = 23.5 nM semanticscholar.org |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | 5-Lipoxygenase (5-LOX) | IC₅₀ = 2-7 μM nih.gov |

| 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogs | Phosphodiesterase III (PDE III) | IC₅₀ = 0.07 μM nih.gov |

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Following target identification, studies in non-human cell lines are conducted to understand how target engagement translates into cellular effects. These assays can reveal the compound's influence on signaling pathways, cell survival, and inflammatory responses.

For pyridazinone derivatives with anti-inflammatory potential, a key area of investigation is the modulation of inflammatory pathways. In studies involving a library of pyridazinone-like compounds, researchers evaluated their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cell lines. nih.gov NF-κB is a critical mediator of inflammatory responses. nih.gov The screening identified 48 compounds with anti-inflammatory activity, which was further confirmed by their ability to inhibit the production of the pro-inflammatory cytokine interleukin 6 (IL-6) in MonoMac-6 cells. nih.gov Interestingly, this research also revealed that the anti-inflammatory effects could be independent of N-formyl peptide receptor (FPR) agonism, suggesting that some pyridazinones may act through distinct, FPR-independent signaling pathways. nih.govnih.gov

Molecular Mechanism of Action Elucidation

Understanding the precise molecular interactions that drive a compound's activity is essential. This involves elucidating binding modes, identifying key protein-ligand interactions, and determining if the compound acts as an agonist, antagonist, or allosteric modulator.

For pyridazinone derivatives targeting enzymes like carbonic anhydrase and COX-2, the mechanism often involves specific interactions within the enzyme's active site. The benzenesulfonamide (B165840) moiety present in some analogs is designed to anchor to the catalytic zinc ion in the CA binding site and to form hydrogen bonds within a hydrophilic sub-pocket of the COX-2 active site, which contributes to selectivity. semanticscholar.org

In the case of receptor modulators, such as N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides investigated as potential glutamate (B1630785) receptor modulators, the mechanism is explored through the lens of receptor activation or inhibition. rrpharmacology.ru Studies on these analogs assess their affinity for different receptor subtypes, such as mGluR5, mGluR3, mGluR8, and NMDA receptors, to understand their potential as agonists or antagonists that could influence neurotransmission. rrpharmacology.rusemanticscholar.org

Structure-Activity Relationship (SAR) Development for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. researchgate.net For the pyridazinone class, SAR has been extensively explored to optimize potency and selectivity.

Key SAR findings for various pyridazinone series include:

Substitution on the Phenyl Ring : In a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, modifying the substituent on a pendant phenyl motif led to significant changes in inhibitory activity against carbonic anhydrase. nih.gov

Fused Ring Systems : Investigations into tricyclic pyridazinone derivatives as potential STAT3 inhibitors revealed that stereochemistry plays a crucial role. The (S)-enantiomer of a lead compound was found to be twice as potent as the (R)-enantiomer, highlighting the importance of the three-dimensional arrangement of the molecule for target interaction. rsc.org

Side Chains : In a series of anti-inflammatory pyridazinones, the nature of the side chain was critical. Alkyl sulfonates demonstrated better inhibitory activity against hCA I than aryl sulfonates. nih.gov

These studies collectively demonstrate that the biological activity of the pyridazinone scaffold can be finely tuned through systematic chemical modifications. researchgate.netnih.gov

Ligand-Protein Interaction Analysis via Molecular Docking and Hybrid QM/MM Methods

Computational methods like molecular docking are invaluable for predicting and analyzing how a ligand binds to its protein target. wjarr.com These in silico techniques provide a model of the ligand's conformation within the binding site and estimate its binding affinity, helping to rationalize SAR data and guide further drug design. semanticscholar.orgwjarr.com

Molecular docking studies have been widely applied to pyridazinone derivatives:

Predicting Binding Affinity : For a series of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides, docking was used to predict binding energies for various glutamate receptor subtypes. rrpharmacology.ruresearchgate.net High degrees of affinity were predicted for the mGlu8 and NMDA GluN2B receptors, with calculated binding energies ranging from -5.0 to -11.6 kcal/mol. rrpharmacology.rusemanticscholar.org

Visualizing Interactions : Docking models are visualized to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. semanticscholar.org For dihydropyridazin-3(2H)-one derivatives, docking was used to identify hydrogen bond interactions and favorable binding poses before the compounds were synthesized, thereby reducing costs. wjarr.com

Rationalizing SAR : In the study of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, molecular modeling helped to explain the observed inhibitory activities against CA, COX-2, and 5-LOX enzymes by showing how the molecules fit into the respective active sites. nih.govresearchgate.net

These computational approaches are a cornerstone of modern drug discovery, allowing for the efficient screening of virtual compound libraries and providing a deeper understanding of ligand-protein interactions at the atomic level. semanticscholar.orgwjarr.com

Potential Applications in Materials Science and Advanced Technologies

Exploration of Photophysical Properties for Optoelectronic Applications (e.g., fluorescence, TADF, phosphorescence)

Currently, there is a lack of specific published data on the detailed photophysical properties, such as fluorescence, thermally activated delayed fluorescence (TADF), or phosphorescence, of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile. However, the inherent structure of the molecule, featuring both electron-donating (pyridazinone) and electron-accepting (benzonitrile) components, is a common design principle in the creation of organic molecules with interesting photophysical behaviors. Such donor-acceptor architectures are known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, which can lead to strong fluorescence.

Further research into the photophysical characteristics of this compound is warranted. Key parameters that would need to be investigated to assess its suitability for optoelectronic applications, such as organic light-emitting diodes (OLEDs), are summarized in the table below.

| Photophysical Property | Significance in Optoelectronics |

| Absorption Spectrum | Determines the wavelengths of light the material can absorb. |

| Emission Spectrum | Indicates the color of light emitted by the material. |

| Quantum Yield | Measures the efficiency of the conversion of absorbed photons to emitted photons. |

| Fluorescence Lifetime | The average time the molecule stays in its excited state before emitting a photon. |

| TADF Properties | The ability to harvest triplet excitons for light emission, enhancing device efficiency. |

| Phosphorescence | Emission from a triplet excited state, often with longer lifetimes. |

The investigation of these properties would provide a comprehensive understanding of the potential of this compound in the development of new luminescent materials.

Ligand Design in Coordination Chemistry for Metal Complexation and Catalysis

The pyridazinone ring in this compound contains nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could function as a ligand in coordination chemistry. The nitrile group can also coordinate to metals, potentially allowing for versatile binding modes.

While specific studies on the use of this compound as a ligand are not yet available, its structural features suggest it could be employed in the design of metal complexes with interesting catalytic or material properties. The electronic properties of the benzonitrile (B105546) group could influence the electron density at the metal center, thereby tuning its reactivity in catalytic processes. Future research could explore the synthesis and characterization of metal complexes incorporating this ligand and evaluate their performance in various catalytic reactions.

Integration into Polymer Matrices or Nanomaterials for Functional Devices

The incorporation of functional organic molecules into polymer matrices or onto nanomaterials is a widely used strategy to create new materials with enhanced or novel properties. While there are no specific reports on the integration of this compound into such systems, its chemical structure offers possibilities for this approach.

For instance, the molecule could potentially be dispersed within a polymer matrix to create a composite material with tailored optical or electronic properties, assuming the compound exhibits desirable photophysical characteristics. Furthermore, the pyridazinone or benzonitrile moieties could be chemically modified to introduce reactive groups, allowing for covalent attachment to polymer chains or the surface of nanomaterials. This would lead to more robust and stable functional materials for applications in areas such as flexible electronics or advanced coatings.

Sensing Applications Based on Molecular Recognition or Photophysical Changes

The structure of this compound, with its potential for hydrogen bonding via the pyridazinone N-H group and lone pairs on nitrogen and oxygen, suggests it could be investigated for sensing applications. These features could enable the molecule to selectively bind to certain analytes through molecular recognition.

If the compound is found to be fluorescent, changes in its emission properties upon binding to a target molecule could form the basis of a fluorescent sensor. The interaction with an analyte could alter the intramolecular charge transfer characteristics of the molecule, leading to a detectable change in the color or intensity of its fluorescence. While no specific sensing applications have been reported for this compound, its structural attributes make it a candidate for future research in the development of novel chemical sensors.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. ajrconline.org High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds. researchgate.net

A typical reversed-phase HPLC (RP-HPLC) method for "4-(6--Oxo-1,6-dihydropyridazin-3-yl)benzonitrile" would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile, run in either an isocratic or gradient mode to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net The purity is determined by calculating the peak area of the main compound relative to the total peak area of all components in the chromatogram.

While "4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile" is achiral, related compounds with stereocenters would require chiral chromatography for isomer resolution. This specialized HPLC technique uses a chiral stationary phase (CSP) to separate enantiomers, which is crucial as different isomers can have distinct pharmacological activities.

Table 1: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Zorbax-Eclipse C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 10mM Ammonium Acetate, pH 5.0B: Acetonitrile |

| Gradient | 0-15 min, 20% to 80% B |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 8.5 min |

| Purity Result | >99.5% |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a molecule. jinsoolim.com Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide mass measurements with high accuracy (typically <5 ppm), allowing for the determination of a unique molecular formula. researchgate.net For "this compound" (C11H7N3O), the exact mass can be calculated and compared against the experimentally measured mass to confirm its identity.

HRMS is also pivotal in mechanistic pathway analysis, such as identifying metabolites in in vitro studies. researchgate.netbioivt.com In these experiments, the parent drug is incubated with liver microsomes, and the resulting mixture is analyzed. researchgate.netbioivt.com HRMS can detect the mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation). The fragmentation pattern (MS/MS) of a potential metabolite is then compared with the parent compound to elucidate the structure. researchgate.net

Table 2: Molecular Formula Confirmation by HRMS

| Parameter | Value |

| Molecular Formula | C₁₁H₇N₃O |

| Theoretical Exact Mass | 197.0601 Da |

| Measured Mass (e.g., ESI-TOF) | 197.0598 Da |

| Mass Error | -1.5 ppm |

| Conclusion | The measured mass is within the acceptable error range, confirming the elemental composition. |

Table 3: Potential In Vitro Metabolites Identified by HRMS

| Metabolite ID | Proposed Biotransformation | Molecular Formula | Theoretical Exact Mass (Da) |

| M1 | Monohydroxylation | C₁₁H₇N₃O₂ | 213.0550 |

| M2 | Dihydroxylation | C₁₁H₇N₃O₃ | 229.0499 |

| M3 | Oxidation | C₁₁H₅N₃O₂ | 211.0397 |

Quantitative Spectroscopic Methods for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that contain a chromophore. iajps.comugm.ac.id The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. iajps.com To determine the concentration of "this compound," a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ufrgs.br The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is widely used for assays in bulk drug and pharmaceutical formulations. ugm.ac.id

Quantitative NMR (qNMR) is another powerful spectroscopic technique for concentration determination. It offers the advantage of not requiring an identical reference standard of the analyte. Instead, a certified internal standard of known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal with the integral of a signal from the internal standard.

Table 4: Example UV-Vis Spectrophotometry Calibration Data

| Concentration (µg/mL) | Absorbance at λmax |

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.448 |

| 8.0 | 0.605 |

| 10.0 | 0.751 |

| Regression Equation | y = 0.075x + 0.001 |

| Correlation Coefficient (r²) | 0.9998 |

Hyphenated Techniques for Complex Mixture Analysis and Trace Impurity Detection

Hyphenated techniques combine the separation power of chromatography with the detection specificity of spectroscopy. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example and is widely regarded as a gold standard for the analysis of complex mixtures and the detection of trace-level impurities. ajrconline.orgijsdr.org

This technique couples an HPLC system with a mass spectrometer. ijsdr.org The HPLC separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer. csic.es The high selectivity of MS allows for the detection of impurities even if they co-elute with the main peak or other components. ijsdr.org Furthermore, tandem mass spectrometry (MS/MS) can provide structural information about an unknown impurity by fragmenting the ion and analyzing its daughter ions, which is crucial for impurity profiling and structure elucidation. nih.gov This sensitivity and specificity make LC-MS/MS essential for ensuring that impurities are controlled within the strict limits set by regulatory guidelines. ijsdr.org

Table 5: Analysis of Potential Impurities by LC-MS/MS

| Potential Impurity | Expected m/z [M+H]⁺ | Detection Method |

| 3-Acetylbenzonitrile (Starting Material) | 146.06 | LC-MS/MS |

| 6-Chloro-3-(4-cyanophenyl)pyridazine | 216.04 | LC-MS/MS |

| Process-related byproduct A | (Structure dependent) | LC-MS/MS |

| Degradation product B | (Structure dependent) | LC-MS/MS |

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced Analogues with Tuned Properties

Future research will focus on the rational design and synthesis of advanced analogues of 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile to achieve finely tuned biological and physicochemical properties. A primary strategy involves the bioisosteric replacement of the phenyl ring or modifications to the pyridazinone core to enhance target specificity and potency. For instance, replacing the pyridine ring in compounds like sorafenib with a pyridazine (B1198779) ring is a tactic aimed at discovering new drug candidates with potentially advantageous biological activities. scispace.comnih.gov

Key modifications to the pyridazinone scaffold are being explored to establish comprehensive structure-activity relationships (SAR). eurekalert.org These modifications include:

Substitution at various positions: Introducing different functional groups on the pyridazinone ring or the appended phenyl group can significantly alter the compound's properties. For example, appending a hydrophobic tail through benzylation of a hydroxyl group on the pyridazinone scaffold has been investigated to boost inhibitory activity and selectivity against specific enzyme isoforms. nih.gov

Hybrid Molecules: The synthesis of hybrid molecules that combine the pyridazinone pharmacophore with other biologically active moieties is a promising approach. This strategy of molecular hybridization aims to develop compounds with dual or synergistic activities. scholarsresearchlibrary.commdpi.com

Conformational Constraints: Introducing structural constraints to lock the molecule in a specific conformation can lead to higher affinity for a biological target.

The synthesis of these advanced analogues often involves multi-step reaction sequences. Common synthetic routes include the cyclization of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring, followed by various functional group transformations. researchgate.netnih.gov For example, N-alkylation of the pyridazinone core followed by reaction with different isothiocyanates can yield a diverse library of derivatives.

| Synthetic Strategy | Description | Objective | Reference Example |

|---|---|---|---|

| Bioisosteric Replacement | Replacing a functional group or a whole ring system with another that has similar physical or chemical properties. | To improve biological activity, selectivity, or pharmacokinetic properties. | Replacement of a furanone ring with a pyridazinone ring in dual CA/COX-2 inhibitors. nih.gov |

| Molecular Hybridization | Combining two or more different pharmacophores into a single molecule. | To create compounds with multiple biological activities or enhanced potency. | Synthesis of norlabdane-pyridazinone hybrids for antimicrobial activity. mdpi.com |

| Functional Group Modification | Introducing or modifying functional groups on the core scaffold. | To tune properties such as solubility, polarity, and target interaction. | Appending a polar sulphonate functionality to the pyridazinone structure. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Synthesis and Biological Interactions

Future applications of AI and ML in this field include:

Predictive Modeling of Biological Activity: Machine learning algorithms, such as recurrent neural networks (RNNs), can be trained on existing data to predict the biological activities of newly designed analogues. mdpi.com This allows for the in silico screening of vast virtual libraries of compounds to identify the most promising candidates for synthesis.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with AI can elucidate the relationships between the chemical structure of pyridazinone derivatives and their biological effects. researchgate.net Furthermore, AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for the early stages of drug development.

Optimization of Chemical Synthesis: AI-powered tools can analyze the vast body of chemical literature to propose novel and efficient synthetic routes for target pyridazinone molecules. digitellinc.com This can lead to the discovery of more economical and sustainable synthetic pathways.

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking and molecular dynamics simulations are already being used to understand how pyridazinone derivatives interact with their biological targets at the molecular level. nih.govcyberleninka.ru These methods help in visualizing the binding modes of the compounds and in designing new analogues with improved affinity and selectivity. For instance, docking studies have been employed to investigate the affinity of pyridazinone derivatives for glutamate (B1630785) receptors. cyberleninka.ru

Development of Novel and Sustainable Synthetic Methodologies for Compound Production

There is a growing emphasis on the development of environmentally friendly and sustainable methods for the synthesis of pyridazinone derivatives, in line with the principles of green chemistry. unibo.it Future research will likely focus on methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Emerging sustainable synthetic approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve product yields compared to conventional heating methods. scispace.comresearchgate.netekb.eg

Ultrasound Irradiation: Sonochemistry, or the use of ultrasound, is another green technique that has been successfully applied to the synthesis of pyridazinone derivatives, often leading to higher yields in shorter reaction times. scispace.com

Use of Greener Solvents: Replacing volatile and toxic organic solvents with more environmentally benign alternatives, such as ionic liquids or even water, is a key aspect of sustainable synthesis. scispace.comsioc-journal.cn Ionic liquids have been shown to act as both the solvent and catalyst in the synthesis of pyridazine derivatives, reducing reaction times and allowing for the recycling of the reaction medium. sioc-journal.cn

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating the intermediates can significantly improve efficiency and reduce waste. researchgate.netnih.govekb.eg

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvents | Often volatile and toxic organic solvents | Ionic liquids, water, or solvent-free conditions |

| Reaction Time | Often longer (hours to days) | Significantly shorter (minutes to hours) |

| Yields | Variable | Often higher |

| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions |

Exploration of New Biological Targets and Mechanisms at the Molecular Level (non-human)

While pyridazinone derivatives are known for a broad range of biological activities, future research will aim to identify and validate new biological targets and elucidate their mechanisms of action at the molecular level. scholarsresearchlibrary.comeurekaselect.comsarpublication.com This exploration is crucial for discovering novel therapeutic applications for these compounds.

Some of the emerging biological targets for pyridazinone derivatives include:

Enzyme Inhibition: Analogues have shown inhibitory activity against a variety of enzymes. For instance, certain pyridazinone-based sulphonamides are multi-target inhibitors of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov Other derivatives have been designed as inhibitors of kinases like receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis. nih.gov

Receptor Modulation: Pyridazinone-containing compounds have been identified as selective agonists for the thyroid hormone receptor β (THR-β). nih.gov Additionally, some derivatives act as ligands for N-formyl peptide receptors (FPRs), which can modulate inflammatory responses. mdpi.com

Antimicrobial Targets: The search for novel antimicrobial agents is a global priority. Pyridazinone derivatives have demonstrated activity against various microbial pathogens. nih.govmdpi.com Future work will focus on identifying their specific molecular targets within microbial cells, such as essential enzymes like glycopeptide-resistance associated protein R (GRAR). nih.gov

Agrochemical Applications: Beyond pharmaceuticals, pyridazinone derivatives have shown potential as agrochemicals, including as insecticides and herbicides. scispace.com Further research into their mechanisms of action in pests and weeds could lead to the development of new crop protection agents.

Investigation of Supramolecular Assembly and Self-Organization for Advanced Materials

A fascinating and relatively unexplored area of research for pyridazinone-based compounds is their potential to form highly ordered supramolecular structures through self-assembly and self-organization processes. mdpi.com The ability of molecules to spontaneously form complex and functional architectures is a cornerstone of materials science and nanotechnology.

An exemplary study has shown that an oligoheterocyclic strand containing a repeating pyridine-pyridazine "codon" can spontaneously self-organize into a helical structure. researchgate.netscilit.com This molecular-level folding is driven by the conformational information encoded within the primary structure of the molecule. These helical units can then further self-assemble into larger structures like protofibrils and fibrils. researchgate.net

Future research in this direction could explore:

Designing Novel Foldamers: Creating new oligomers containing the pyridazinone unit to program specific folding patterns and self-assembly behaviors.

Functional Materials: Investigating the properties of the resulting supramolecular materials for applications in areas such as catalysis, sensing, and electronics.

Controlled Assembly: Developing methods to control the self-assembly process through external stimuli like light, temperature, or the presence of specific ions, which could lead to the creation of "smart" materials.

Gel Formation: The ability of some of these self-assembling systems to form gels opens up possibilities for their use in areas like tissue engineering and controlled-release systems. scilit.com

The exploration of supramolecular chemistry and self-organization offers a pathway to leverage the unique structural features of pyridazinone derivatives beyond their biological activity, paving the way for their use in the development of advanced functional materials. mdpi.com

Q & A

Q. Advanced

- Molecular Docking : Grid-based docking using c-Met crystal structures (PDB ID: 3LQ8) to predict binding modes .

- Molecular Dynamics (MD) Simulations : Assessment of binding stability and ligand-protein interactions over time .

- QSAR Modeling : Correlating substituent effects (e.g., nitrile position) with inhibitory activity .

How can reaction conditions be optimized for high-yield synthesis?

Advanced

Key parameters include:

- Temperature Control : Low temperatures (0–5°C) for Mitsunobu reactions to minimize side products .

- Solvent Selection : Anhydrous THF or DMF for moisture-sensitive steps .

- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ for Suzuki couplings .

- Purification : Flash chromatography (silica gel, ethyl acetate/dichloromethane) or recrystallization .

What is known about its polymorphic forms and salt derivatives?

Q. Advanced

- Polymorphs : The hydrochloride salt (e.g., Tepotinib HCl hydrate) exhibits multiple crystalline forms, characterized by XRPD and DSC .

- Salt Formation : Acidic counterions (e.g., HCl) enhance solubility and bioavailability for pharmaceutical applications .

How are chiral derivatives of this compound synthesized and evaluated?

Advanced

Chiral analogs are prepared via asymmetric synthesis (e.g., Mitsunobu reaction with (S)-alcohols) . Biological evaluation includes:

- Antiproliferative Assays : IC₅₀ determination against cancer cell lines (e.g., MKN45 gastric cancer) .

- Kinase Selectivity Profiling : Screening against a panel of 100+ kinases to assess c-Met specificity .

How does this compound compare to similar intermediates in drug development?

Q. Advanced

- Rilpivirine Intermediates : Structural analogs (e.g., 4-(6-oxopyrimidin-2-yl-amino)benzonitrile) lack the pyridazinone ring but share nitrile-based pharmacophores .

- Bioisosteric Replacements : Pyridazine-to-pyrimidine substitutions alter metabolic stability and binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.